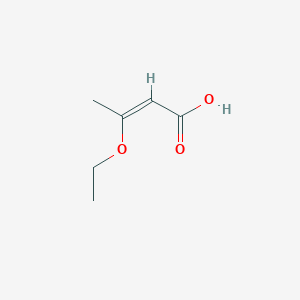

3-Ethoxybut-2-enoic acid

Description

Contextual Significance within α,β-Unsaturated Carboxylic Acid Research

Alpha,beta-unsaturated carboxylic acids are a well-established class of compounds in organic chemistry, recognized for their versatile reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid creates a unique electronic environment, making them susceptible to various chemical transformations. wikipedia.org Research in this area is extensive, with applications ranging from the synthesis of complex natural products to the production of polymers. wikipedia.org

The presence of an alkoxy group, such as the ethoxy group in 3-ethoxybut-2-enoic acid, at the β-position further modifies the reactivity of the α,β-unsaturated system. These compounds, known as β-alkoxy-α,β-unsaturated carbonyls, are valuable intermediates in organic synthesis. They can serve as precursors to a variety of other molecules through reactions such as Michael additions, cycloadditions, and functional group interconversions. While much of the documented research has centered on the ester derivatives of this compound, the acid itself holds potential as a versatile building block. The synthesis of its methyl ester, for instance, is noted as a step in producing more complex molecules for pharmaceutical and agricultural applications. ontosight.ai

Stereoisomeric Considerations of this compound

The presence of a carbon-carbon double bond in the structure of this compound gives rise to the possibility of stereoisomerism, specifically geometric isomerism. The two possible isomers are designated as the (E)- and (Z)-isomers, depending on the relative orientation of the substituents attached to the double bond.

(E)-3-Ethoxybut-2-enoic acid: In this isomer, the highest priority groups on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog priority rules, the ethoxy group and the carboxylic acid group are the higher priority groups.

(Z)-3-Ethoxybut-2-enoic acid: In this isomer, the highest priority groups are on the same side of the double bond.

The stereochemistry of the molecule can significantly influence its physical properties and chemical reactivity. While specific studies on the isolated stereoisomers of the carboxylic acid are not extensively documented, the stereoisomers of its ethyl ester, ethyl (E)-3-ethoxybut-2-enoate and ethyl (Z)-3-ethoxybut-2-enoate, are known and have been characterized. nih.govmolbase.com The synthesis of ethyl (2E)-3-ethoxybut-2-enoate, for example, has been reported through the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate. yu.edu.jo The hydrolysis of these individual ester isomers would, in principle, yield the corresponding (E)- or (Z)-isomer of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, data for its closely related ethyl ester, ethyl 3-ethoxybut-2-enoate, provides valuable insight.

Table 1: Physicochemical Properties of Ethyl 3-ethoxybut-2-enoate

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Boiling Point | 86-88 °C (at 14 mmHg) nih.gov |

| Refractive Index | 1.4535 nih.gov |

| Isomeric Form | Data typically refers to the (Z)-isomer nih.gov |

Synthesis and Reactions

The synthesis of this compound can be conceptually approached through the hydrolysis of its corresponding ethyl ester, ethyl 3-ethoxybut-2-enoate. This is a standard method for the preparation of carboxylic acids from their esters. The hydrolysis can be carried out under either acidic or basic conditions.

A documented synthesis for the ethyl ester, specifically ethyl (2E)-3-ethoxybut-2-enoate, involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of an acid catalyst. yu.edu.jo The resulting ester can then be subjected to hydrolysis to yield the target carboxylic acid.

Table 2: Key Compounds in the Synthesis of this compound

| Compound Name | Role in Synthesis |

|---|---|

| Ethyl acetoacetate | Starting material |

| Triethyl orthoformate | Reagent for introducing the ethoxy group |

| Ethyl (2E)-3-ethoxybut-2-enoate | Intermediate ester |

This table outlines a plausible synthetic route to this compound based on established chemical transformations.

Research has shown that derivatives of this compound, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, are useful synthons for preparing more complex heterocyclic compounds like 1,4-benzoxazines and pyrrol-2-ones.

Structure

3D Structure

Properties

CAS No. |

38624-58-7 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(Z)-3-ethoxybut-2-enoic acid |

InChI |

InChI=1S/C6H10O3/c1-3-9-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |

InChI Key |

RUEVMNPCGMUKPP-PLNGDYQASA-N |

Isomeric SMILES |

CCO/C(=C\C(=O)O)/C |

Canonical SMILES |

CCOC(=CC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxybut 2 Enoic Acid and Its Derivatives

Direct Synthesis Routes to 3-Ethoxybut-2-enoic Acid

Direct synthesis aims to create the target molecule, this compound, without intermediate esterification and subsequent hydrolysis steps.

The industrial synthesis of crotonic acid, a structurally similar compound, often involves the oxidation of crotonaldehyde. wikipedia.org A parallel approach for this compound would involve the oxidation of a suitable precursor, such as 3-ethoxybut-2-enal. This method leverages established oxidation chemistries to introduce the carboxylic acid functionality.

Another potential pathway analogous to reactions of crotonic acid involves the reaction with alkaline potassium permanganate, which could transform a precursor into a dihydroxybutyric acid derivative. wikipedia.org Subsequent chemical modifications could then lead to the desired this compound.

A common and effective method for obtaining this compound is through the hydrolysis of its corresponding esters, such as ethyl 3-ethoxybut-2-enoate. lookchem.com This reaction can be carried out using a base like sodium hydroxide, followed by acidification. lookchem.com The process involves heating the ester with the base for a specified duration to cleave the ester bond, yielding the carboxylate salt, which is then protonated to form the final acid product. lookchem.com Research has reported a yield of 96.0% for this method. lookchem.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Ethyl 3-ethoxy-2-butenoate | Sodium hydroxide | Heating, 10 hours | (Z)-3-ethoxybut-2-enoic acid | 96.0% | lookchem.com |

| Ethyl 3-ethoxy-2-butenoate | Potassium hydroxide | - | 3-ethoxycrotonic acid | - | lookchem.com |

Synthesis of Esters of this compound

The synthesis of esters of this compound is a key step, as these esters are not only valuable in their own right but also serve as immediate precursors to the acid itself through hydrolysis.

Esterification is a fundamental reaction in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. byjus.com While this method can be used to produce esters of this compound, the reverse reaction, hydrolysis, is more commonly employed for the synthesis of the acid itself. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. byjus.com

The synthesis of derivatives of this compound can be achieved through various alkylation and substitution reactions on butenoate frameworks.

A versatile method for synthesizing a range of 3-alkoxy-2-butenoic acid esters involves the reaction of a halogenated precursor, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, with nucleophiles. yu.edu.jo Halogenoalkanes are susceptible to nucleophilic substitution due to the polar carbon-halogen bond, which renders the carbon atom partially positive and thus an electrophilic site. savemyexams.comscience-revision.co.uk

The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with various phenols or naphthols in the presence of potassium carbonate and acetone (B3395972) yields a variety of 4-substituted-3-alkoxy-2-butenoic acid esters. yu.edu.jo This substitution reaction proceeds as the nucleophilic oxygen of the phenol (B47542) or naphthol attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion. ksu.edu.sa The rate of such reactions is influenced by the nature of the halogen, with brominated compounds being more reactive than chlorinated ones due to the weaker carbon-bromine bond. savemyexams.comlibretexts.org

These reactions are typically carried out by heating the reactants, and the products can be purified through techniques like extraction and chromatography. yu.edu.jo The structure of the resulting esters can be confirmed using spectroscopic methods such as NMR and mass spectrometry. yu.edu.joyu.edu.jo

Alkylation and Substitution Reactions in Butenoate Systems

Derivatization from Ethyl Acetoacetate (B1235776) and Related Compounds

The synthesis of this compound and its corresponding esters often utilizes ethyl acetoacetate as a key starting material. wordpress.com Ethyl acetoacetate is an active methylene (B1212753) compound where the α-hydrogens are acidic and can be removed by a base. wordpress.comshivajicollege.ac.in This forms a resonance-stabilized enolate, which is a key intermediate in these synthetic routes. wordpress.comwikipedia.org

A primary method for introducing the ethoxy group is through the O-alkylation of ethyl acetoacetate. rsc.org This process, however, faces the challenge of competing C-alkylation. The selectivity between these two pathways is highly dependent on the reaction conditions. rsc.org Factors such as the base, solvent, and alkylating agent play a crucial role. Generally, to favor O-alkylation, aprotic solvents are preferred. rsc.org For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in benzene (B151609) can facilitate the selective alkylation of active methylene compounds. oup.com

A specific procedure for synthesizing ethyl 3-ethoxybut-2-enoate involves reacting ethyl acetoacetate with triethyl orthoformate. yu.edu.joyu.edu.jo The addition of a catalytic amount of a strong acid, like hydrochloric acid, to the mixture, followed by distillation, yields the desired ethyl (2E)-3-ethoxybut-2-enoate. yu.edu.jo Subsequent hydrolysis of this ester under controlled conditions would yield this compound. The classical acetoacetic ester synthesis typically involves alkylation followed by hydrolysis and decarboxylation to produce a ketone. libretexts.org

Stereoselective and Enantioselective Synthesis Approaches to Related Systems

Achieving stereochemical control in the synthesis of this compound derivatives is a significant synthetic challenge, requiring specialized methods to control the geometry of the double bond and the chirality of any stereocenters. rsc.org

Utilizing Halogenated Ethoxybutenoate Precursors in Multi-Step Synthesis

Halogenated intermediates, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate and ethyl (E)-4-chloro-3-ethoxybut-2-enoate, are valuable precursors in the multi-step synthesis of complex, stereochemically defined molecules. yu.edu.jonih.govpharmaffiliates.com These synthons can be prepared from ethyl 3-ethoxybut-2-enoate and subsequently used in various transformations. yu.edu.jo For example, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been utilized in the synthesis of novel 1,4-benzoxazines and pyrrol-2-ones. yu.edu.jo

These halogenated precursors allow for the introduction of diverse substituents through nucleophilic substitution or cross-coupling reactions. nih.gov The stereochemistry of these reactions can often be controlled, leading to specific isomers of the final product. For example, stereospecific SN2 displacement of activated alcohols with halide ions is a common strategy for installing halogen-bearing stereocenters. nih.gov The synthesis of pyrrolidine (B122466) derivatives, which are precursors for various drugs, often employs stereoselective methods starting from cyclic or acyclic precursors. mdpi.com The stereoselective synthesis of geminal bromofluoroalkenes has been achieved through a kinetically controlled conversion of oxaphosphetane intermediates, highlighting a strategy where stereoselectivity is gained from the selective decomposition of intermediates. nih.gov

Kinetic Resolution Strategies for α,β-Unsaturated Esters

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. researchgate.net For α,β-unsaturated esters, which is the class of compounds that includes derivatives of this compound, enzymatic kinetic resolution is a particularly effective method. researchgate.netmdpi.com

Lipases are frequently used enzymes for this purpose. unipd.it They can catalyze the enantioselective hydrolysis or acylation of racemic esters. researchgate.netunipd.it In a typical resolution, a racemic ester is treated with a lipase (B570770) in an aqueous medium. One enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. researchgate.net This results in the separation of the two enantiomers. For example, lipases have been successfully used in the kinetic resolution of various esters, including δ-hydroxy-α,β-unsaturated esters and esters of 2-hydroxy carboxylic acids. researchgate.net

The combination of a lipase with a chemocatalyst for racemization can lead to a dynamic kinetic resolution, which can theoretically achieve a 100% yield of the desired enantiomerically pure product. unipd.it The choice of enzyme, solvent, and reaction conditions significantly impacts the efficiency and enantioselectivity of the resolution. researchgate.netacs.org

Synthetic Strategies Overview

| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Primary Outcome |

| O-Alkylation from β-Keto Ester | Ethyl acetoacetate | Triethyl orthoformate, HCl (cat.) | Ethyl 3-ethoxybut-2-enoate yu.edu.joyu.edu.jo |

| Multi-step Synthesis via Halogenation | Ethyl 3-ethoxybut-2-enoate | N-Bromosuccinimide | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate yu.edu.jo |

| Enzymatic Kinetic Resolution | Racemic α,β-unsaturated ester | Lipase, Water | Enantiomerically enriched ester and carboxylic acid researchgate.netunipd.it |

Reactivity and Transformational Chemistry of 3 Ethoxybut 2 Enoic Acid and Its Derivatives

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 3-ethoxybut-2-enoic acid is a primary site for a range of chemical modifications, leading to the formation of various derivatives.

Formation of Esters and Other Carboxylic Acid Derivatives

The synthesis of esters from this compound is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. byjus.com For instance, the reaction of this compound with ethanol (B145695) would yield ethyl 3-ethoxybut-2-enoate. byjus.comchemicalbook.com

A common route to derivatives of this compound begins with ethyl acetoacetate (B1235776). The reaction of ethyl acetoacetate with triethyl orthoformate in the presence of an acid catalyst directly produces ethyl 3-ethoxybut-2-enoate. researchgate.netyu.edu.jo This method circumvents the need to handle the free carboxylic acid.

Furthermore, the carboxylic acid can be converted into other derivatives such as acid chlorides. These highly reactive intermediates can then be treated with various nucleophiles to generate a wider array of compounds. For example, reaction with an amine would yield the corresponding amide.

Table 1: Synthesis of Ethyl 3-ethoxybut-2-enoate

| Reactants | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Triethyl orthoformate | Absolute methanol, Concentrated hydrochloric acid | Ethyl (2E)-3-ethoxybut-2-enoate | 91 | yu.edu.jo |

| Ethyl acetoacetate, Ethanol | Concentrated H₂SO₄ | Ethyl 3-ethoxybut-2-enoate | Not specified | chemicalbook.com |

Decarboxylation Pathways

While specific studies on the decarboxylation of this compound are not extensively documented, its structure as a vinylogous β-keto acid suggests potential decarboxylation pathways under certain conditions. The presence of the double bond between the carboxylic acid and the ethoxy group allows for a conjugated system that can facilitate the loss of carbon dioxide upon heating, potentially through a cyclic transition state, especially if the stereochemistry is favorable. This is analogous to the decarboxylation of β-keto acids. The reaction would likely be promoted by heat and the presence of either acidic or basic catalysts.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound and its derivatives is susceptible to various addition reactions, a characteristic feature of alkenes.

Addition Reactions Across the Alkene

The carbon-carbon double bond of this compound and its esters can be saturated through hydrogenation. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a common method for reducing alkene functionalities. google.com This reaction would yield 3-ethoxybutanoic acid or its corresponding ester.

For example, a related compound, 4-(2-chloro-phenyl)-2-(2-hydroxyimino-ethoxymethyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester, has been successfully hydrogenated in glacial acetic acid using a palladium on carbon catalyst. google.com This demonstrates the feasibility of reducing similar systems. Alternative reducing agents, such as sodium borohydride (B1222165) in the presence of a nickel chloride catalyst, have also been noted for similar transformations. google.com

Table 2: Reduction of a Derivative of this compound

| Reactant | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 4-(2-chloro-phenyl)-2-(2-hydroxyimino-ethoxymethyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester | H₂, Palladium on carbon, Glacial acetic acid | 4-(2-chloro-phenyl)-2-(2-amino-ethoxymethyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester | google.com |

The double bond in this compound and its esters can undergo halogenation and hydrohalogenation. The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihalo derivative, specifically 2,3-dihalo-3-ethoxybutanoic acid or its ester.

Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) would lead to the formation of a monohalo derivative. The regioselectivity of this addition would be governed by Markovnikov's rule, as modified by the electronic effects of the ester and ethoxy groups. The electron-donating ethoxy group would direct the electrophilic halogen to the C2 position, while the proton would add to the C3 position.

A related reaction is the allylic bromination of ethyl (2E)-3-ethoxybut-2-enoate using N-bromosuccinimide (NBS), which results in the formation of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. yu.edu.jo This derivative is a valuable synthon for the preparation of various heterocyclic compounds. yu.edu.joyu.edu.joyu.edu.joyu.edu.jo

Table 3: Allylic Bromination of Ethyl (2E)-3-ethoxybut-2-enoate

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl (2E)-3-ethoxybut-2-enoate | N-bromosuccinimide (NBS) | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | yu.edu.jo |

Cycloaddition Reactions and Pericyclic Processes

The electron-rich nature of the double bond in this compound and its esters, conferred by the ethoxy group, makes them suitable substrates for certain cycloaddition reactions. While specific examples involving the parent acid are not extensively documented, the reactivity of the closely related ethyl 3-ethoxybut-2-enoate provides significant insight. These compounds can participate as the 2π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, they react with electron-deficient dienes. The stereochemistry of the resulting cyclohexene (B86901) derivatives is controlled by the geometry of the double bond in the enoate and the nature of the diene.

Furthermore, derivatives of this compound can be involved in [2+2] cycloaddition reactions, particularly photochemical cycloadditions, with various alkenes to form cyclobutane (B1203170) derivatives. The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors of the reacting partners.

Nucleophilic and Electrophilic Reactions at the Enolate System

Oxidation Reactions of the Compound

The double bond in this compound and its derivatives is susceptible to oxidative cleavage. Treatment with strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, can cleave the double bond to yield carbonyl compounds. For instance, ozonolysis with a reductive workup (e.g., using dimethyl sulfide) would be expected to yield derivatives of pyruvic aldehyde and ethanol.

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. The resulting 2,3-epoxy-3-ethoxybutanoic acid derivative is a versatile intermediate that can undergo further nucleophilic ring-opening reactions.

Reactions at the Alpha Position, analogous to Crotonic Acid Reactivity

The alpha-position (C4) of this compound, being part of a vinylogous ester system, exhibits reactivity analogous to the alpha-position of crotonic acid. Deprotonation at this position by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can generate a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles.

For example, alkylation can be achieved by treating the lithiated intermediate with alkyl halides. This allows for the introduction of a variety of alkyl groups at the C4 position, extending the carbon chain. Similarly, the carbanion can react with carbonyl compounds, such as aldehydes and ketones, in an aldol-type condensation to form new carbon-carbon bonds.

Transition Metal-Catalyzed Transformations

Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound can participate in various transition metal-catalyzed cross-coupling reactions. For these reactions to occur, the enoate system typically needs to be converted into a suitable derivative, such as a vinyl halide or a vinyl triflate. For instance, the corresponding vinyl iodide or bromide can be prepared and subsequently used in well-known coupling reactions like the Suzuki, Stille, or Heck reactions.

In a hypothetical Suzuki coupling, a vinyl boronate ester derived from 3-ethoxybut-2-enoate could react with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a more complex unsaturated ester.

| Coupling Reaction | Catalyst | Reactants | Product Type |

| Suzuki Coupling | Palladium(0) complex | Vinyl boronate ester + Aryl/Vinyl Halide | Aryl/Vinyl-substituted enoate |

| Stille Coupling | Palladium(0) complex | Vinyl stannane (B1208499) + Aryl/Vinyl Halide | Aryl/Vinyl-substituted enoate |

| Heck Reaction | Palladium(0) complex | Vinyl Halide + Alkene | Substituted dienoate |

Organometallic Complexation Chemistry with Related Compounds

The oxygen atoms of the ethoxy and carboxyl groups, as well as the π-system of the double bond in compounds related to this compound, can act as ligands for various transition metals. These compounds can form stable organometallic complexes with metals such as palladium, platinum, rhodium, and iridium.

For example, β-alkoxyenoates can coordinate to a metal center in a bidentate fashion through the carbonyl oxygen and the double bond. This type of complexation is often a key step in catalytic cycles for transformations such as hydrogenation or hydroformylation. The specific nature of the metal-ligand interaction influences the reactivity and selectivity of these catalytic processes. The study of these complexes provides valuable information about reaction mechanisms and can lead to the development of new and more efficient catalysts.

Spectroscopic Elucidation and Structural Characterization of 3 Ethoxybut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-ethoxybut-2-enoic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced techniques, are invaluable for confirming its structure. While complete spectral data for the acid is not extensively published, data from its closely related derivative, ethyl 3-ethoxybut-2-enoate, offers significant insights. nih.govyu.edu.jo

Proton (¹H) NMR Spectroscopic Analysisnih.govyu.edu.jo

The ¹H NMR spectrum of a compound provides information on the different types of protons and their neighboring environments. For ethyl 3-ethoxybut-2-enoate, a close analogue of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals that can be assigned to the various protons in the molecule. yu.edu.jo

The key signals observed are:

A singlet for the vinyl proton (=CH) at approximately 5.16 ppm. yu.edu.jo

A quartet corresponding to the ethoxy methylene (B1212753) protons (-OCH₂CH₃) of the ester group at around 4.15 ppm, coupled to the adjacent methyl protons. yu.edu.jo

A quartet for the ethoxy methylene protons (-OCH₂CH₃) at the 3-position at about 3.85 ppm. yu.edu.jo

A multiplet or overlapping triplets for the methyl protons of both ethoxy groups and the methyl group at the 3-position, appearing around 1.28 ppm. yu.edu.jo

For the parent acid, this compound, the spectrum would be similar, with the notable exception of the signal for the carboxylic acid proton (-COOH), which would typically appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-12 ppm. libretexts.org The signals for the ethyl ester group would be absent.

Table 1: Predicted ¹H NMR Data for this compound and Observed Data for Ethyl 3-ethoxybut-2-enoate

| Proton Type | Predicted Chemical Shift (δ) for Acid (ppm) | Observed Chemical Shift (δ) for Ethyl Ester (ppm) yu.edu.jo | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | - | Broad Singlet | 1H |

| =CH | ~5.2 | 5.16 | Singlet | 1H |

| -OCH₂CH₃ (ethoxy) | ~3.9 | 3.85 | Quartet | 2H |

| -CH₃ (at C3) | ~2.1 | - | Singlet | 3H |

| -OCH₂CH₃ (ethoxy) | ~1.3 | 1.28 | Triplet | 3H |

| -OCH₂CH₃ (ester) | - | 4.15 | Quartet | 2H |

| -OCH₂CH₃ (ester) | - | 1.28 | Triplet | 3H |

Note: Predicted values for the acid are estimations based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysisnih.govyu.edu.jo

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. savemyexams.com For ethyl 3-ethoxybut-2-enoate, the spectrum reveals the number of unique carbon atoms and gives clues to their functionalization. yu.edu.jo

Key signals in the ¹³C NMR spectrum of ethyl 3-ethoxybut-2-enoate include:

The carbonyl carbon of the ester at approximately 167.1 ppm. yu.edu.jo

The olefinic carbon atom at the 3-position (C-3) bonded to the ethoxy group.

The olefinic carbon atom at the 2-position (C-2).

The methylene carbon of the ethoxy group.

The methyl carbons of the ethoxy and C-3 methyl groups.

For this compound, the carboxylic acid carbon would resonate in a similar region to the ester carbonyl, typically between 170-185 ppm. libretexts.org The other carbon signals would be in comparable positions to those in the ethyl ester, though minor shifts would be expected due to the change from an ester to a carboxylic acid functionality.

Table 2: Observed ¹³C NMR Data for a Derivative, Ethyl (2E)-3-methoxy-4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enoate yu.edu.jo

| Carbon Type | Observed Chemical Shift (δ) (ppm) |

| Carbonyl (C=O) | 168.2, 166.8, 161.6, 161.4, 155.2, 152.6 |

| Aromatic/Olefinic C | 125.6, 114.0, 112.5, 112.1, 102.0, 94.0 |

| -OCH₂- / -OCH₃ | 65.1, 60.1, 56.2 |

| -CH₃ | 18.7, 14.4 |

Note: This data is for a more complex derivative and serves to illustrate the general regions for the carbon signals.

Advanced NMR Techniques for Structural Assignment

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation. researchgate.net Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methylene and methyl protons of the ethoxy group. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, confirming which proton signal corresponds to which carbon signal. researchgate.net The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, which would definitively piece together the entire molecular structure by showing, for example, the correlation between the vinyl proton and the carbonyl carbon. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmationnih.govyu.edu.jo

Mass spectrometry is a technique that provides the molecular weight and valuable information about the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₆H₁₀O₃, giving it a molecular weight of 130.14 g/mol . lookchem.com

In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) is often observed. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info For this compound, fragmentation would also likely involve cleavage of the ethoxy group.

For the related ethyl 3-ethoxybut-2-enoate, the mass spectrum shows a top peak at m/z 43, with other significant peaks at m/z 85 and 113. nih.gov The fragmentation of this ester provides clues to the stability of different fragments of the core structure.

Table 3: Key Physicochemical and Mass Spectrometry Properties of (Z)-3-Ethoxybut-2-enoic Acid lookchem.com

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.144 |

| Exact Mass | 130.062994177 |

| Complexity | 126 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisnih.govicm.edu.placs.org

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. photothermal.commt.com For this compound, the key functional groups are the carboxylic acid, the carbon-carbon double bond, and the ether linkage.

The IR spectrum of this compound is expected to show:

A very broad O-H stretching absorption for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretching absorption for the conjugated carboxylic acid, expected around 1700-1680 cm⁻¹.

A C=C stretching absorption, which may be of variable intensity, around 1650-1630 cm⁻¹.

A strong C-O stretching absorption for the ether linkage and the carboxylic acid, typically in the 1300-1000 cm⁻¹ region.

IR spectra of related compounds like ethyl 3-ethoxy-cis-crotonate show characteristic absorptions that support these assignments. nist.gov The IR spectrum of poly(acrylic acid) also provides a reference for the characteristic vibrations of the carboxylic acid group. icm.edu.placs.org

Raman spectroscopy provides complementary information. The C=C double bond, being a relatively non-polar bond, is expected to give a strong signal in the Raman spectrum. The C=O stretch would also be visible. photothermal.com

X-ray Crystallography for Solid-State Structural Determination of Derivativesmdpi.commdpi.com

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.com While there are no published crystal structures for this compound itself, studies on related α,β-unsaturated carboxylic acids, such as (E)-hept-2-enoic acid and (E)-oct-2-enoic acid, reveal that these molecules often form hydrogen-bonded dimers in the solid state. mdpi.commdpi.com In these dimers, the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.commdpi.com It is highly probable that this compound would adopt a similar dimeric structure in its crystalline form. The crystal structure would also precisely define the bond lengths and angles, as well as the stereochemistry (E/Z) of the double bond.

Computational and Theoretical Investigations of 3 Ethoxybut 2 Enoic Acid

Electronic Structure Analysis and Reactivity Prediction

An analysis of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and properties. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). For 3-ethoxybut-2-enoic acid, this would involve examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Computed Molecular Properties of (Z)-3-Ethoxybut-2-enoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | LookChem |

| Molecular Weight | 130.14 g/mol | LookChem |

| Hydrogen Bond Donor Count | 1 | LookChem |

| Hydrogen Bond Acceptor Count | 3 | LookChem |

| Rotatable Bond Count | 3 | LookChem |

| Exact Mass | 130.062994 g/mol | LookChem |

This table was generated using data from an online chemical database and represents general computed properties rather than findings from a dedicated electronic structure analysis study.

Conformational Analysis and Stereochemical Preferences

This compound can exist as different stereoisomers, namely the (E) and (Z) isomers, due to the restricted rotation around the carbon-carbon double bond. Furthermore, rotation around the single bonds (C-C, C-O) gives rise to various conformers for each isomer. A thorough conformational analysis would involve mapping the potential energy surface of the molecule to identify the most stable (lowest energy) conformers and the energy barriers between them.

Such studies are critical for understanding how the molecule behaves in different environments and which shapes are most likely to participate in chemical reactions. Research specifically detailing the relative energies of the (E) and (Z) isomers of this compound or the rotational barriers of its ethoxy and carboxylic acid groups could not be located. The (Z)-isomer is the more commonly cited form in database entries.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the step-by-step pathway of a chemical reaction. It allows for the characterization of transition states, the calculation of activation energies, and the evaluation of different potential reaction pathways. For this compound, interesting reactions to study would include its esterification, its behavior in Michael additions, or its synthesis via the hydrolysis of its corresponding ester, ethyl 3-ethoxybut-2-enoate.

A literature search did not yield any studies where computational modeling was used to elucidate a reaction mechanism involving this compound as a reactant, intermediate, or product.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used for calculating NMR chemical shifts.

While experimental spectra for this compound may exist, dedicated studies that present a comparison between computationally predicted spectra and validated experimental data for this specific molecule are not available in the searched scientific literature. Such a study would provide a robust confirmation of the molecule's structure and its most stable conformation in solution or the solid state.

Applications of 3 Ethoxybut 2 Enoic Acid in Contemporary Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

The structural attributes of 3-ethoxybut-2-enoic acid derivatives make them ideal starting materials for the construction of various heterocyclic systems. The electrophilic character of the C2 and C4 positions, coupled with the nucleophilic nature of the ethoxy group, facilitates cyclization reactions with a range of binucleophilic reagents.

Esters of this compound, such as ethyl (E)-2-cyano-3-ethoxybut-2-enoate, are effective precursors for the synthesis of pyrazole (B372694) derivatives. The reaction of these esters with hydrazine-based compounds is a well-established method for constructing the pyrazole ring. For instance, the reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with amidrazones in the presence of a base like triethylamine (B128534) in ethanol (B145695) leads to the formation of 5-aminopyrazole derivatives. nih.govchemicalpapers.com This reaction proceeds through a sequence of conjugate addition of the hydrazine (B178648) moiety, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrazole ring. chemicalpapers.com

The reaction between N-arylbenzamidrazones and ethyl 2-cyano-3-ethoxybut-2-enoate specifically yields 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. chemicalpapers.com Similarly, reacting ethyl (E)-2-cyano-3-ethoxybut-2-enoate with 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide results in the formation of a bis-pyrazole derivative, Ethyl-5-amino-1-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3-methyl-1H-pyrazole-4-carboxylate. journalijar.com

A variety of substituted pyrazoles can be synthesized using this methodology, highlighting the role of this compound esters as key building blocks in heterocyclic chemistry. nih.gov The specific substitution pattern on the final pyrazole product can be controlled by the choice of the hydrazine derivative and the specific ester of this compound used.

Table 1: Synthesis of Pyrazole Derivatives from Ethyl (E)-2-cyano-3-ethoxybut-2-enoate

| Reactant | Product | Reference |

| N-Arylbenzamidrazones | 5-Amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives | chemicalpapers.com |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | Ethyl-5-amino-1-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3-methyl-1H-pyrazole-4-carboxylate | journalijar.com |

The pyrazole derivatives synthesized from this compound esters can be further elaborated to form more complex heterocyclic systems, such as pyrazolopyrimidines. ekb.egijpsr.com Pyrazolopyrimidines are an important class of compounds with a wide range of biological activities. ekb.egijpsr.com

For example, 5-aminopyrazole-4-carbonitrile derivatives, which can be synthesized from the reaction of monosubstituted hydrazines and ethoxymethylene malononitrile (B47326) (a related α,β-unsaturated ether), are key intermediates for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. ekb.eg These aminopyrazoles can undergo cyclization with various one-carbon synthons like formic acid, formamide, urea, or thiourea (B124793) to furnish the pyrimidine (B1678525) ring, resulting in the formation of the fused pyrazolopyrimidine scaffold. ekb.eg

In a specific example from patent literature, ethyl 2-cyano-3-ethoxybut-2-enoate was utilized in a multi-step synthesis of substituted 2-amino pyrimidine derivatives which are described as kinase inhibitors. google.com This underscores the importance of this compound derivatives as precursors to medicinally relevant heterocyclic compounds.

Precursor to Advanced Organic Scaffolds

Beyond the synthesis of heterocycles, this compound and its analogues are valuable intermediates in the construction of complex and stereochemically rich organic molecules.

While direct synthesis from this compound is not explicitly detailed, structurally related compounds like ethyl (2E)-4-bromo-3-ethoxybut-2-enoate serve as precursors for complex molecular frameworks. yu.edu.jo The synthesis of statine (B554654) analogues, which are key components of HIV protease inhibitors, often involves intermediates that share structural similarities with derivatives of this compound. An improved enantiospecific synthesis of statine and its analogues has been reported via 4-(N,N-dibenzylamino)-3-keto esters, highlighting the importance of butenoate structures in accessing these complex amino acids. nih.gov The versatility of the butenoate backbone allows for the introduction of various functional groups necessary for building these intricate molecules.

The general reactivity of this compound and its derivatives makes them useful intermediates in the assembly of more complex molecules. For instance, the reaction of ethyl 3-ethoxybut-2-enoate with other reagents can lead to the formation of spiro-heterocyclic systems. In one study, the O-alkylation of ethyl acetoacetate (B1235776) with 2-chloro-1-(2-chloroethoxy)ethane produced ethyl 3-[2-(2-chloroethoxy)-ethoxy]but-2-enoate, a more complex derivative of this compound. mdpi.com This intermediate could then be used to construct five and six-membered heterocyclic spiro derivatives. mdpi.com

Furthermore, the synthesis of D,L-2-Amino-4-(2-aminoethoxy)-trans-but-3-enoic acid derivatives has been achieved through a multi-step process involving a key intermediate, ethyl-2-acetamido-4-[2-(2-phthalimido)ethoxy]-but-2-enoate, which is a structurally related butenoate. google.com.na This demonstrates the role of such compounds as versatile platforms for the introduction of diverse functionalities in complex molecule synthesis. The presence of the enol ether and the ester group allows for a wide range of chemical transformations, making these compounds valuable starting points for the synthesis of natural products and their analogues. lookchem.com

Analogous Synthetic Utility Compared to Other α,β-Unsaturated Carboxylic Acids

The synthetic applications of this compound are part of a broader class of reactions involving α,β-unsaturated carboxylic acids and their esters. chemistryviews.orgresearchgate.net These compounds are recognized as important building blocks in organic synthesis due to their ability to participate in a variety of chemical transformations. chemistryviews.orggoogle.com

α,β-Unsaturated carboxylic acids are precursors to a wide range of functional groups. For example, they can be reduced to the corresponding saturated carboxylic acids, allylic alcohols, or even saturated alcohols under different reaction conditions. rsc.org Biocatalytic methods have been developed for the selective reduction of α,β-unsaturated carboxylic acids to either allylic alcohols or saturated alcohols, showcasing the versatility of this substrate class. rsc.org Furthermore, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids provides an efficient route to chiral carboxylic acids, which are important in the pharmaceutical and agrochemical industries. bohrium.com

The reactivity of the carbon-carbon double bond in α,β-unsaturated systems is central to their synthetic utility. They can undergo conjugate addition reactions with a variety of nucleophiles, and also participate in cycloaddition reactions. The presence of the ethoxy group at the 3-position in this compound modifies the reactivity of the double bond compared to a simple alkyl-substituted α,β-unsaturated acid, making it a valuable and unique synthon.

Future Research Directions and Unexplored Potential of 3 Ethoxybut 2 Enoic Acid

Development of Novel and Efficient Synthetic Pathways

The future of 3-ethoxybut-2-enoic acid synthesis lies in the development of more efficient, selective, and scalable methods. Current research is geared towards overcoming the limitations of traditional synthetic routes, which often involve multiple steps and harsh reaction conditions.

One promising area is the application of transition-metal catalysis. Gold-catalyzed intermolecular coupling of alkynoates and allylic ethers has emerged as a novel method for accessing β-alkoxyacrylates. harvard.eduresearchgate.net This approach demonstrates high chemoselectivity, favoring the alkoxy addition to alkynes, which could be adapted for the synthesis of this compound and its esters with high efficiency. harvard.edu Further research could focus on expanding the substrate scope and optimizing catalyst systems to improve yields and reduce costs.

Another avenue of exploration is the development of domino or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and operational simplicity. semanticscholar.orgthieme-connect.com A potential domino reaction for the synthesis of this compound could involve a sequential activation of C-H and C-O bonds of simpler starting materials. mdpi.com

The stereoselective synthesis of specific isomers of this compound is also a critical area for future research. The development of chiral catalysts and auxiliaries will be key to controlling the stereochemistry of the double bond, leading to the selective production of either the (E) or (Z) isomer. ethz.ch This is particularly important for applications where stereochemistry plays a crucial role, such as in the synthesis of bioactive molecules.

| Proposed Synthetic Strategy | Key Features | Potential Advantages |

| Gold-Catalyzed Intermolecular Coupling | Utilizes gold catalysts for the reaction of alkynoates and allylic ethers. harvard.eduresearchgate.net | High chemoselectivity, efficient access to β-alkoxyacrylates. harvard.edu |

| Domino/Tandem Reactions | Multiple bond-forming steps in a single operation. semanticscholar.orgthieme-connect.com | Increased atom economy, reduced waste, operational simplicity. |

| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries to control isomer formation. ethz.ch | Access to specific (E) or (Z) isomers for targeted applications. |

Exploration of Underutilized Reactivity Modes and Selectivities

The unique electronic properties of this compound, characterized by an electron-rich double bond, offer a rich landscape for exploring novel reactivity. researchgate.netmsu.edu Future research should aim to exploit these properties to develop new synthetic transformations.

One area of interest is the exploration of cycloaddition reactions. The electron-rich nature of the double bond makes this compound a suitable partner in various cycloaddition reactions, such as [3+2] cycloadditions, to construct complex heterocyclic frameworks. uchicago.edu Investigating the reactivity of this compound with a wider range of dipoles and dienophiles could lead to the discovery of novel and synthetically valuable transformations.

The development of new iron-catalyzed dicarbofunctionalization reactions of electron-rich alkenes presents another exciting frontier. rsc.org Applying this methodology to this compound could enable the simultaneous introduction of two different functional groups across the double bond, providing rapid access to a diverse range of substituted products.

Furthermore, the reactivity of the vinyl ether moiety in this compound remains relatively underutilized. mdpi.comunit.no Research into the transition metal-catalyzed activation of the C-O bond within the ethoxy group could unlock new synthetic pathways. For instance, using vinyl ethers as ethylene (B1197577) surrogates in multicomponent reactions could be a promising strategy. semanticscholar.org

| Reactivity Mode | Description | Potential Applications |

| Cycloaddition Reactions | Participation in reactions like [3+2] cycloadditions. uchicago.edu | Synthesis of novel heterocyclic compounds. |

| Dicarbofunctionalization | Iron-catalyzed addition of two functional groups across the double bond. rsc.org | Rapid generation of molecular diversity. |

| C-O Bond Activation | Transition metal-catalyzed cleavage of the vinyl ether C-O bond. mdpi.comsemanticscholar.org | Development of novel multicomponent reactions. |

Advanced Characterization Methodologies and Techniques

A deeper understanding of the structure, properties, and reaction dynamics of this compound requires the application of advanced analytical techniques. Future research will benefit from the use of hyphenated analytical methods, which combine the separation power of chromatography with the identification capabilities of spectroscopy. chromatographytoday.comijpsjournal.comnih.goviipseries.org

Techniques such as Pyrolysis-Liquid Chromatography (Py-LC) could be employed for the detailed analysis of polymers derived from this compound, providing insights into their chemical composition and distribution. chromatographyonline.com For the analysis of complex reaction mixtures and the identification of intermediates, the coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (LC-NMR) spectroscopy will be invaluable. ijpsjournal.comnih.gov These techniques allow for the online separation and structural elucidation of compounds, providing a powerful tool for reaction monitoring and optimization.

In-situ spectroscopic techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), can provide real-time information on reaction kinetics and mechanisms. By monitoring the changes in vibrational frequencies of functional groups, researchers can gain a deeper understanding of the transformations involving this compound as they occur.

Computational studies, including Density Functional Theory (DFT) calculations, will also play a crucial role in complementing experimental data. These studies can provide insights into the electronic structure, conformational preferences, and reaction pathways of this compound, guiding the design of new experiments and catalysts.

| Characterization Technique | Information Gained | Relevance to Research |

| Pyrolysis-Liquid Chromatography (Py-LC) | Chemical composition of polymers. chromatographyonline.com | Characterization of materials derived from this compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of reaction components. ijpsjournal.comnih.gov | Analysis of complex mixtures and reaction monitoring. |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Online structural elucidation of separated compounds. ijpsjournal.comnih.gov | Unambiguous identification of products and intermediates. |

| In-situ Spectroscopy (e.g., ReactIR) | Real-time reaction monitoring, kinetics, and mechanism. | Deeper understanding of reaction dynamics. |

| Computational Studies (e.g., DFT) | Electronic structure, conformation, reaction pathways. | Guiding experimental design and catalyst development. |

Sustainable and Green Chemistry Approaches in Synthesis

Aligning the synthesis of this compound with the principles of green chemistry is a critical goal for future research. d-nb.infonih.gov This involves the use of renewable feedstocks, the development of atom-economical reactions, and the minimization of waste.

A key area of development is the synthesis of acrylic acid and its derivatives from biomass. d-nb.infonih.govnih.govdigitellinc.com Research has shown that platform chemicals like furfural, derived from lignocellulosic biomass, can be converted into acrylic acid through environmentally benign processes such as photooxygenation and aerobic oxidation. d-nb.infonih.govnih.gov Future work could focus on adapting these bio-based routes for the synthesis of this compound, potentially through the fermentation of renewable resources or the catalytic conversion of bio-derived intermediates. For instance, the development of biocatalytic methods, using enzymes or whole-cell systems, could offer a highly selective and sustainable route to the compound. sci-hub.se

The implementation of flow chemistry represents another significant step towards greener synthesis. rsc.orgworktribe.combeilstein-journals.orgresearchgate.net Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. worktribe.com Developing a continuous flow process for the synthesis of this compound would not only improve efficiency but also reduce the environmental footprint of its production.

The choice of solvents and reagents is also a crucial aspect of green chemistry. Future synthetic protocols should aim to replace hazardous solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents. Similarly, the use of catalytic amounts of reagents is preferred over stoichiometric quantities to minimize waste generation.

| Green Chemistry Approach | Description | Potential Impact |

| Bio-based Synthesis | Utilization of renewable feedstocks like biomass. d-nb.infonih.govnih.govdigitellinc.com | Reduced reliance on fossil fuels, more sustainable production. |

| Biocatalysis | Use of enzymes or whole-cell systems for synthesis. sci-hub.se | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Continuous production in a flow reactor. rsc.orgworktribe.combeilstein-journals.orgresearchgate.net | Improved efficiency, safety, and scalability. |

| Green Solvents and Reagents | Replacement of hazardous substances with benign alternatives. | Minimized environmental impact and improved safety. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.